



An In-Depth Technical Guide on (2E,9Z)-Octadeca-2,9-dienoic Acid

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Compound of Interest Compound Name: (2E,9Z)-Octadeca-2,9-dienoic acid Get Quote Cat. No.: B12401557

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with the chemical formula C₁₈H₃₂O₂. As an isomer of linoleic acid, it belongs to the class of octadecadienoic acids, which are structurally diverse lipids with varied biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of (2E,9Z)-Octadeca-2,9-dienoic acid, with a focus on its relevance in lipoxygenase-dependent metabolism.

Chemical Structure and Properties

The structure of (2E,9Z)-Octadeca-2,9-dienoic acid is defined by an eighteen-carbon chain containing two double bonds. The "2E" designation indicates a trans configuration of the double bond between the second and third carbon atoms, while "9Z" signifies a cis configuration for the double bond between the ninth and tenth carbon atoms. This specific stereochemistry influences its three-dimensional shape and, consequently, its interaction with enzymes and receptors.

Physicochemical Data

While specific experimental data for (2E,9Z)-Octadeca-2,9-dienoic acid is not readily available in the literature, we can infer some properties based on its structure and data from related



isomers. A comprehensive table of its fundamental properties is presented below.

Property	Value	Source
Molecular Formula	C18H32O2	-
Molecular Weight	280.45 g/mol	[1]
IUPAC Name	(2E,9Z)-octadeca-2,9-dienoic acid	-
Canonical SMILES	CCCCCCC/C=C\CCCCCCC/ C=C/C(=O)O	-
Physical State	Expected to be a liquid or low- melting solid at room temperature	Inferred
Solubility	Expected to be soluble in organic solvents and sparingly soluble in water	Inferred

Spectroscopic Data

Detailed experimental spectroscopic data for **(2E,9Z)-Octadeca-2,9-dienoic acid** is scarce. However, characteristic spectral features can be predicted based on its functional groups.

- ¹H NMR: Expected signals would include peaks for the vinyl protons of the trans and cis double bonds, allylic protons, methylene protons of the aliphatic chain, a terminal methyl group, and a carboxylic acid proton.
- ¹³C NMR: Resonances for the carboxyl carbon, the four sp² carbons of the double bonds, and the sp³ carbons of the methylene and methyl groups would be expected.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkenes, and C-H stretching and bending vibrations.



 Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of fatty acids.

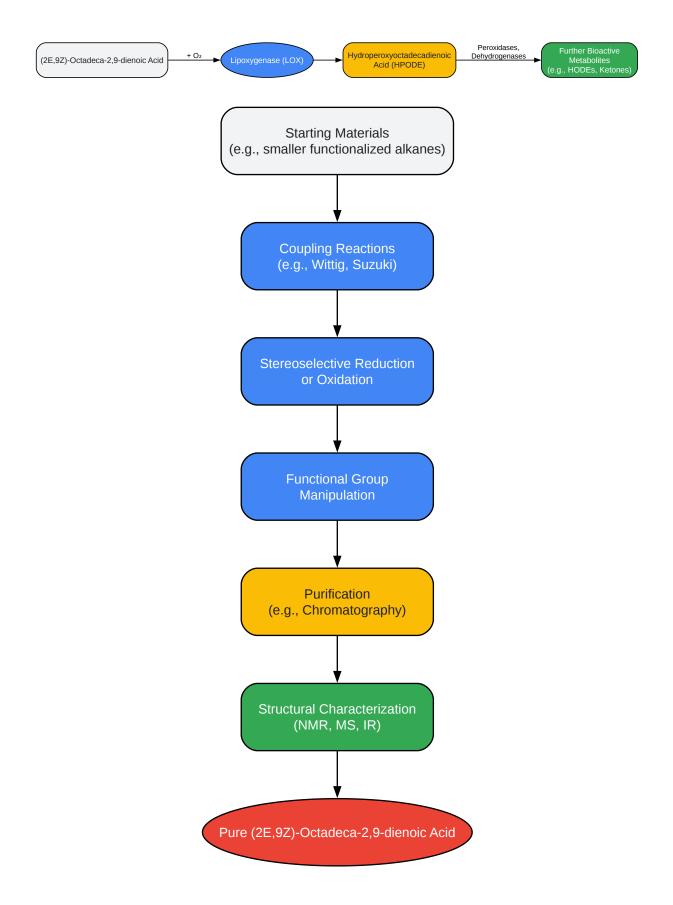
Biological Context: Role in Lipoxygenase-Dependent Metabolism

(2E,9Z)-Octadeca-2,9-dienoic acid is noted for its involvement in research concerning lipoxygenase-dependent metabolism.[1][2][3] Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. These products are precursors to a wide range of bioactive lipid mediators known as oxylipins, which are involved in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

The metabolism of octadecadienoic acid isomers by LOXs can lead to the formation of various hydroxy, hydroperoxy, and keto derivatives. The specific products formed depend on the regiospecificity and stereospecificity of the lipoxygenase isozyme and the structure of the fatty acid substrate.

Below is a generalized diagram illustrating the initial steps of the lipoxygenase pathway for an octadecadienoic acid.





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